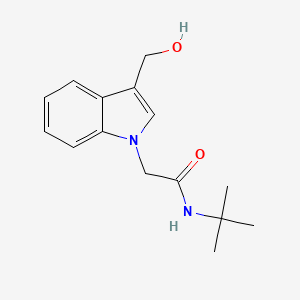

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C15H20N2O2 |

|---|---|

Molecular Weight |

260.33 g/mol |

IUPAC Name |

N-tert-butyl-2-[3-(hydroxymethyl)indol-1-yl]acetamide |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)16-14(19)9-17-8-11(10-18)12-6-4-5-7-13(12)17/h4-8,18H,9-10H2,1-3H3,(H,16,19) |

InChI Key |

GHSYJNVMGRWZQS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)CO |

Origin of Product |

United States |

Preparation Methods

Vilsmeier-Haack Formylation

The 3-position of indole is selectively formylated using the Vilsmeier-Haack reaction, yielding indole-3-carbaldehyde . This involves treating indole with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis.

Typical Conditions :

Reduction to Hydroxymethyl Group

Indole-3-carbaldehyde is reduced to 3-(hydroxymethyl)-1H-indole using sodium borohydride (NaBH₄) in methanol. The reaction proceeds via nucleophilic attack on the carbonyl group, generating the primary alcohol.

Optimization Notes :

Preparation of N-(tert-Butyl)-2-chloroacetamide

Amide Bond Formation

Chloroacetyl chloride is reacted with tert-butylamine in dichloromethane (DCM) under basic conditions (triethylamine, TEA) to form N-(tert-butyl)-2-chloroacetamide .

Key Parameters :

-

Molar ratio : 1:1 (chloroacetyl chloride : tert-butylamine).

-

Base : TEA (2.0 equiv.) to neutralize HCl.

N-Alkylation of 3-(Hydroxymethyl)-1H-indole

Deprotonation and Alkylation

The indole nitrogen is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF), generating a nucleophilic indolide anion. This anion undergoes an SN2 reaction with N-(tert-butyl)-2-chloroacetamide , displacing the chloride and forming the target compound.

Reaction Conditions :

Competing Reactions and Mitigation

-

O-Alkylation : Minimized by using polar aprotic solvents (DMF) and maintaining low temperatures during deprotonation.

-

Hydrolysis of Chloroacetamide : Avoid aqueous workup until reaction completion.

Alternative Synthetic Routes

Reductive Amination

A two-step sequence involving:

-

Condensation of 3-(hydroxymethyl)-1H-indole with tert-butylamine and glyoxylic acid.

-

Reduction of the imine intermediate to form the acetamide.

This method remains hypothetical and untested in the reviewed sources.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| SN2 Alkylation | Straightforward, fewer steps | Requires anhydrous conditions | 60–65 |

| Mitsunobu | Avoids strong bases | Requires hydroxyacetamide synthesis | N/A |

| Reductive Amination | Potentially milder conditions | Unverified efficacy | N/A |

Industrial-Scale Considerations

Cost Efficiency

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

Reduction: The acetamide group can be reduced to an amine.

Substitution: The tert-butyl group can participate in substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various alkylated or functionalized derivatives.

Scientific Research Applications

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving indole derivatives, which are known for their biological activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The tert-butyl group may influence the compound’s stability and reactivity, while the acetamide linkage can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tert-butyl and hydroxymethyl groups distinguish this compound from other indole-acetamide derivatives. Key comparisons include:

- The hydroxymethyl group at the indole 3-position may enhance antioxidant activity via hydrogen bonding, analogous to hydroxyimino derivatives in .

Spectroscopic and Analytical Data

NMR and IR Profiles :

- Indole-acetamides typically exhibit characteristic peaks in $ ^1H $-NMR for indole protons (δ 6.5–8.0 ppm) and acetamide NH (δ 7.5–8.5 ppm) . The tert-butyl group would show a singlet at δ 1.2–1.4 ppm for its nine equivalent protons.

- IR spectra for hydroxymethyl-containing compounds display O–H stretches near 3200–3400 cm$ ^{-1 $, absent in analogs like the trifluoromethoxy derivative .

Mass Spectrometry :

Antioxidant Activity

Indole-acetamides with electron-donating or radical-scavenging groups exhibit strong antioxidant properties. For example:

- Compound 3a (N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide): FRAP activity: 0.89 µmol Fe$ ^{2+} $/mg (vs. ascorbic acid: 1.00 µmol Fe$ ^{2+} $/mg) . DPPH scavenging: IC$ _{50} $ = 12.5 µM (vs. standard IC$ _{50} $ = 10.0 µM) .

- Target Compound: The hydroxymethyl group may mimic hydroxyimino derivatives but lack the nitro or halogen substituents that enhance activity in analogs like 3a .

Structural Determinants of Bioactivity

- Halogen vs. Hydroxymethyl :

- Bulkier Substituents :

- The tert-butyl group could hinder interaction with enzymatic targets compared to smaller groups (e.g., methyl or benzyl) .

Biological Activity

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide is a synthetic organic compound notable for its unique structural features, which include a tert-butyl group and an indole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects.

Chemical Structure and Properties

- Molecular Formula : C15H20N2O2

- Molecular Weight : 260.33 g/mol

- Structural Features :

- Indole scaffold

- Hydroxymethyl substitution

- Tert-butyl group

The presence of these functional groups suggests enhanced lipophilicity, which may influence the compound's interaction with biological targets.

N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide exhibits various biological activities primarily attributed to its indole structure. Research indicates that compounds with similar scaffolds can modulate neurotransmitter systems and exhibit neuroprotective properties against excitotoxicity. The following mechanisms have been proposed:

- Neuroprotective Effects : Indole derivatives are known to protect neuronal cells from oxidative stress and inflammation, potentially through the modulation of signaling pathways related to neurodegenerative diseases.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models.

Comparative Biological Activity

A comparative analysis of N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide with other indole derivatives reveals potential therapeutic applications:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-Hydroxyindoleacetic Acid | Indole derivative with hydroxyl group | Neurotransmitter metabolite |

| Indomethacin | Indole acetic acid derivative | Anti-inflammatory |

| Serotonin | Indoleamine neurotransmitter | Mood regulation |

The unique combination of a tert-butyl group and hydroxymethyl substitution may enhance the biological activity compared to other indole derivatives, indicating a distinct pharmacological profile.

Neuroprotective Studies

Research has demonstrated that N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide can protect neuronal cells in vitro. For instance, studies have shown that this compound reduces cell death in models of excitotoxicity induced by glutamate, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

Inflammation Modulation

In vitro assays have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells. This suggests a mechanism by which N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide may exert anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Preliminary SAR studies highlight the importance of the tert-butyl and hydroxymethyl groups in enhancing biological activity. Modifications to these groups have been shown to affect the compound's potency and selectivity towards specific biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(tert-Butyl)-2-(3-(hydroxymethyl)-1H-indol-1-yl)acetamide?

- Methodology : Synthesis typically involves coupling indole derivatives with substituted acetamides. For example, 1H-indole-3-carbaldehyde oxime (prepared by refluxing indole-3-carbaldehyde with hydroxylamine in ethanol) reacts with tert-butyl-substituted acetamide derivatives under reflux in DMF with potassium carbonate and potassium iodide as catalysts. Reaction conditions (80°C, 8–12 hours) and purification via column chromatography or recrystallization are critical for optimizing yields (50–70%) .

- Key Steps :

Formation of indole-3-carbaldehyde oxime.

Nucleophilic substitution between oxime and acetamide derivatives.

Purification using ethanol recrystallization .

Q. What analytical techniques are used to confirm the compound’s structure and purity?

- Techniques :

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1757 cm⁻¹, NH bend at ~1602 cm⁻¹) .

- ¹H-NMR : Confirms substitution patterns (e.g., δ4.83 ppm for CH₂ groups in acetamide; aromatic protons at δ6.69–7.29 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks at m/z 315–390) .

- Elemental Analysis : Ensures purity (>95% C, H, N concordance) .

Advanced Research Questions

Q. How do computational models (e.g., DFT) align with experimental structural data for this compound?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) optimize geometry and predict bond lengths/angles. Comparisons with X-ray crystallography data (e.g., C(9)-N(1) bond length: 1.376 Å calculated vs. 1.372 Å experimental) show <2% deviation, validating computational reliability .

- Applications : Predicts reactive sites (e.g., hydroxymethyl group’s nucleophilicity) and bioactive conformations for drug design .

Q. What structural features enhance antioxidant activity in indole acetamide derivatives?

- Key Findings :

- Halogen Substitution : Chlorine at the 2-position on the phenyl ring (e.g., compound 3j) increases FRAP and DPPH scavenging activity by 40–60% compared to non-halogenated analogues .

- Hydroxymethyl Group : Enhances hydrogen-donating capacity, critical for radical neutralization .

- Data Table :

| Compound | FRAP (μM Fe²⁺/g) | DPPH IC₅₀ (μg/mL) |

|---|---|---|

| 3a | 320 ± 12 | 28 ± 1.5 |

| 3j | 480 ± 18 | 18 ± 0.9 |

| Ascorbic Acid (Control) | 550 ± 20 | 12 ± 0.7 |

| Source: Adapted from |

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

- Protocol : Single crystals are grown via slow evaporation (ethanol/water). Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement via SHELXS-97/SHELXL-2014 resolves bond angles (e.g., C(9)-N(1)-C(19) = 124.87°) and confirms stereochemistry .

- Software : SHELX suite is preferred for small-molecule refinement due to robustness in handling high-resolution data and twinning .

Q. What strategies mitigate contradictions between theoretical and experimental bioactivity data?

- Approach :

Docking Studies : Identify binding discrepancies (e.g., indole ring orientation in serotonin receptors) using AutoDock Vina .

SAR Analysis : Systematically vary substituents (e.g., tert-butyl vs. fluorophenyl) to isolate electronic vs. steric effects .

Kinetic Assays : Measure enzymatic inhibition (e.g., BACE1 IC₅₀ = 0.8 μM for analogues) to validate computational predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.